molecular formula C30H48N2O10 B12772139 Salgim CAS No. 331284-85-6

Salgim

Cat. No.: B12772139
CAS No.: 331284-85-6
M. Wt: 596.7 g/mol
InChI Key: XXUMOMICYCJWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salgim is an inhalation solution utilized in nebulizer therapy for managing bronchial asthma and chronic obstructive pulmonary disease (COPD). This compound is employed clinically to alleviate bronchospasm and improve airway patency, particularly in patients requiring long-term respiratory support . Its therapeutic role is underscored in studies evaluating efficacy against similar compounds, though its mechanism of action is presumed to align with beta-agonist or anticholinergic pathways common to inhaled bronchodilators.

Properties

CAS No.

331284-85-6

Molecular Formula

C30H48N2O10

Molecular Weight

596.7 g/mol

IUPAC Name

butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

XXUMOMICYCJWON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled conditions.

    Step 3: Purification and isolation of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.

    Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Salgim undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.

Major Products:

Scientific Research Applications

Salgim has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Salgim is most frequently compared to Berodual , a widely prescribed combination bronchodilator. Below is a synthesis of research findings and key distinctions:

Table 1: Comparative Analysis of this compound and Berodual

Parameter This compound Berodual
Active Ingredients Not specified (inhalation solution) Ipratropium bromide + Fenoterol hydrobromide
Primary Indications Bronchial asthma, COPD Allergic asthma, COPD
Mechanism of Action Presumed bronchodilation Dual action: anticholinergic (ipratropium) + beta-agonist (fenoterol)
Efficacy in Clinical Studies Effective but inferior to Berodual in improving lung function parameters Superior efficacy in reducing exacerbations and enhancing peak expiratory flow rates
Therapeutic Advantages Potential suitability for patients with specific contraindications to combination therapies Broader efficacy due to synergistic mechanisms; preferred for acute bronchospasm

Key Research Findings:

Berodual vs. This compound in COPD and Asthma : A study comparing nebulized Berodual and this compound demonstrated that Berodual achieved statistically significant improvements in forced expiratory volume (FEV₁) and symptom relief compared to this compound. This is attributed to its dual mechanism targeting both muscarinic receptors and beta-adrenergic pathways, providing faster and more sustained bronchodilation .

Patient-Specific Considerations: While Berodual is recommended for allergic asthma due to its rapid action, this compound may serve as an alternative for patients intolerant to beta-agonists or requiring monotherapy. However, clinical guidelines emphasize personalized treatment plans, particularly when integrating desensitization protocols for NSAID-sensitive asthma patients .

Discussion and Implications

The comparative efficacy of this compound and Berodual highlights critical considerations in respiratory pharmacotherapy:

  • Mechanistic Diversity : Berodual’s combination therapy offers synergistic benefits, making it a first-line option for acute management. This compound’s standalone use may be reserved for specific subgroups, though further research is needed to clarify its pharmacological profile.
  • Clinical Context: Evidence suggests that this compound’s performance is context-dependent. For instance, in long-term COPD management, its efficacy relative to other monotherapies (e.g., salbutamol) remains underexplored in the provided literature.
  • Research Gaps : The absence of detailed structural or pharmacokinetic data for this compound in the evidence limits a comprehensive comparison. Future studies should address its active components, receptor affinity, and safety profile relative to newer bronchodilators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.